5-Chlorochroman-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCVKDPBFDTESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732488 | |
| Record name | 5-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154740-80-3 | |
| Record name | 5-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Chlorochroman 3 One and Its Structural Analogs
Established Strategies for Chromanone Ring Formation
The chromanone framework is a prevalent structural motif in a variety of natural products and synthetic compounds. Consequently, numerous synthetic methods have been developed for its construction, broadly categorized into cyclization reactions and multi-component strategies.
Cyclization Reactions in Benzopyranone Synthesis
Cyclization reactions are a cornerstone of chromanone synthesis, typically involving the formation of the heterocyclic ring from an acyclic precursor. A common approach is the intramolecular cyclization of a suitably substituted phenol (B47542) derivative.
One powerful strategy is the tandem oxa-Michael addition followed by intramolecular cyclization. For instance, the reaction of 2-hydroxyacetophenones with alkynyl nitriles can be used to synthesize tetrasubstituted chroman-4-ones. This process is believed to proceed through an initial intramolecular cyclization to form a chromone (B188151), which then reacts further. Another prominent method involves the gold-catalyzed oxidation of propargyl aryl ethers. This approach provides an efficient, one-step synthesis of chroman-3-ones from readily available phenols, representing a significant improvement over older, multi-step methods that often suffered from low yields. nih.gov
Additionally, phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reactions have been developed to create complex fused-ring systems that include the chromanone scaffold. rsc.org These reactions demonstrate the versatility of cyclization strategies in building molecular complexity.
Multi-Component Reaction Approaches to Chromanone Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like chromanones. These one-pot processes are highly valued for their ability to rapidly generate molecular diversity.
One such approach involves the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate (B1235776) with acetylenecarboxylates and isocyanides to yield functionalized cyclopentadiene-fused chromanone scaffolds. researchgate.net This reaction proceeds through a cascade of events including a Michael addition and intramolecular cyclization. researchgate.net Another example is the synthesis of chromone-fused pyrimidine (B1678525) derivatives through the reaction of 3-formylchromones with amidines, which showcases the utility of MCRs in creating complex heterocyclic systems based on the chromanone core.
Targeted Synthesis of Chlorinated Chromanone Derivatives
The synthesis of specifically substituted chromanones, such as 5-Chlorochroman-3-one, requires strategies that control the placement of substituents on the aromatic ring or involve the use of pre-substituted starting materials.
Precursor Synthesis Strategies Leading to this compound Core
A logical approach to synthesizing this compound involves the construction of the chromanone ring from a precursor that already contains the chlorine atom at the desired position.
A potential synthetic pathway to the this compound core begins with the precursor 5-Chloro-2H-chromene-3-carboxylic acid. The synthesis of the parent 2H-chromene-3-carboxylic acid framework can be achieved through modern catalytic methods, such as the rhodium(III)-catalyzed redox-neutral cascade C–H activation/[3+3] annulation of N-phenoxyacetamides with methyleneoxetanones. This method is noted for its broad substrate tolerance, including halogenated derivatives. organic-chemistry.org
Once 5-Chloro-2H-chromene-3-carboxylic acid is obtained, its conversion to a chroman-3-one (B94795) precursor would necessitate the reduction of the α,β-unsaturated system within the chromene ring. The reduction of α,β-unsaturated carboxylic acids can be achieved using various methods, including catalytic hydrogenation or the use of specific reducing agents like copper hydrides, which can lead to saturated aldehydes. rsc.org It is plausible that a selective catalytic hydrogenation could reduce the double bond of the chromene ring. rsc.orgmasterorganicchemistry.com Subsequently, the carboxylic acid function would need to be converted into the 3-oxo group. This could potentially be achieved through methods such as conversion to an acid chloride followed by a reaction that introduces the required carbon, or through other functional group transformations.
Table 1: Selected Catalytic Systems for Reduction of α,β-Unsaturated Carbonyl Compounds This table presents general systems and not a direct reduction of the specific precursor.
| Catalyst System | Hydrogen/Hydride Source | Substrate Class | Product Class |
|---|---|---|---|
| Copper Hydride | Silanes | α,β-Unsaturated Carboxylic Acids | Saturated β-Chiral Aldehydes |
| Rh/Cu Co-catalyst | H₂O | Aromatic α-Dehydroamino Acid Esters | Chiral α-Amino Acid Esters |
| [Ir(cod)Cl]₂ / dppp (B1165662) / Cs₂CO₃ | 2-Propanol | α,β-Unsaturated Carbonyls | Saturated Carbonyls |
Regioselective Introduction of Chlorine Substituents
An alternative strategy involves the direct, regioselective chlorination of a pre-formed chroman-3-one or a suitable precursor. The success of this approach hinges on controlling the position of the electrophilic aromatic substitution. The phenolic oxygen (or the ether oxygen in the chromanone ring) is an ortho-, para-directing group. In the case of chroman-3-one, the 5-position is ortho to the ring oxygen.
Electrophilic chlorination of aromatic compounds is a well-established reaction, often employing a chlorinating agent in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. docbrown.infoyoutube.com For phenolic substrates, achieving high regioselectivity can be challenging. However, catalyst-controlled methods have been developed to direct chlorination to specific positions. For example, Lewis basic selenoether catalysts have been shown to be highly efficient for the ortho-selective electrophilic chlorination of phenols. Such a strategy could potentially be adapted for the C-5 chlorination of a chromanone precursor that possesses a free hydroxyl group or where the ether oxygen can effectively direct the incoming electrophile to the desired position.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Chloro-2H-chromene-3-carboxylic acid |
| 2-hydroxyacetophenones |
| propargyl aryl ethers |
| 2-hydroxybenzaldehydes |
| ethyl acetoacetate |
| 3-formylchromones |
| N-phenoxyacetamides |
| methyleneoxetanones |
| chroman-4-ones |
| chromone |
Functionalization and Modification of Chlorinated Chromanones (e.g., 6-Chlorochroman-3-yl)-methylamine synthesis
The functionalization of the chlorinated chromanone core is crucial for developing a diverse range of derivatives with potential biological activities. A key transformation is the introduction of an aminomethyl group at the C-3 position to afford compounds such as (6-Chlorochroman-3-yl)-methylamine. This can be achieved through a multi-step process often involving a Mannich reaction followed by reduction, or via direct reductive amination.
The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound, in this case, a chromanone. wikipedia.orgadichemistry.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of the chromanone. wikipedia.orgadichemistry.com This introduces an aminomethyl group at the alpha-position to the carbonyl, yielding a β-amino-carbonyl compound known as a Mannich base. wikipedia.org
Alternatively, reductive amination provides a direct route to amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the formation of an intermediate imine from the ketone (this compound) and an amine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. masterorganicchemistry.com This method is widely employed in synthetic chemistry due to its efficiency and operational simplicity. masterorganicchemistry.com
Catalytic Systems and Methodologies in Chromanone Synthesis
The cyclization of appropriate precursors to form the chromanone ring is a critical step in the synthesis of these compounds. Various catalytic systems, ranging from traditional acid catalysis to modern photoredox methods, have been employed to facilitate this transformation.
Acid-Catalyzed Cyclizations (e.g., Acetic acid, Polyphosphoric acid)
Acid-catalyzed cyclization is a classical and widely used method for the synthesis of chromanones. nih.gov The reaction typically involves the intramolecular Friedel-Crafts acylation of a substituted phenoxypropanoic acid. Strong acids like polyphosphoric acid (PPA) and acetic acid are commonly used as catalysts and dehydrating agents to promote the ring closure. nih.govccsenet.orgresearchgate.net
Polyphosphoric acid (PPA) is a viscous liquid that is a mixture of phosphoric acid and phosphorus pentoxide. ccsenet.org It is a powerful dehydrating agent and a moderately strong acid, making it highly effective for intramolecular acylation reactions. ccsenet.orgresearchgate.net PPA facilitates the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the activated phenyl ring to form the cyclic ketone. ccsenet.org The high viscosity of PPA can sometimes pose challenges in handling, but its effectiveness in promoting cyclization, often leading to good yields, makes it a popular choice. ccsenet.org For instance, the cyclization of 3-(arylthio)-propanoic acids to thiochromanones is an example of an intramolecular Friedel-Crafts acylation where the electronic effects of substituents on the aromatic ring can influence the reactivity and yields. acs.org
Acetic acid can also be used as a catalyst for chromone ring closure, often in conjunction with other reagents. nih.gov While not as strong as PPA, it provides a milder reaction environment.
The table below illustrates the yields of chromanone synthesis using different acid catalysts.
| Starting Material | Catalyst | Product | Yield (%) | Reference |
| 3-(m-tolyloxy)propanoic acid | PPA | 7-Methylchroman-4-one | 85 | researchgate.net |
| 3-(p-tolyloxy)propanoic acid | PPA | 6-Methylchroman-4-one | 90 | researchgate.net |
| 3-(o-chlorophenoxy)propanoic acid | PPA | 8-Chlorochroman-4-one | 75 | researchgate.net |
| 2-Hydroxyacetophenone and Benzaldehyde | PPA | Flavanone | 84 | nih.gov |
Organophotoredox Catalysis for Chroman-4-one Scaffolds
In recent years, organophotoredox catalysis has emerged as a powerful and green tool for the synthesis of complex organic molecules, including chroman-4-one scaffolds. nih.govfrontiersin.orgresearchgate.net This methodology utilizes visible light to excite an organic photocatalyst, which can then initiate a single-electron transfer (SET) process to generate radical intermediates under mild reaction conditions. nih.govfrontiersin.org
A variety of 3-substituted chroman-4-ones have been synthesized using this approach. For instance, a metal-free, visible-light-driven photoredox-neutral alkene acylarylation has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. nih.govfrontiersin.org This method demonstrates good functional group tolerance, with both electron-donating and electron-withdrawing groups on the aromatic ring of the starting alkenoic acid being well-tolerated, leading to satisfactory yields. nih.govfrontiersin.org
The following table summarizes the synthesis of various chroman-4-one derivatives using organophotoredox catalysis.
| Alkene Moiety | Aryl Moiety | Photocatalyst | Product | Yield (%) | Reference |
| 2-(Allyloxy)benzoic acid | 4-Cyanopyridine | 3DPAFIPN | 3-(Pyridin-4-ylmethyl)chroman-4-one | 75 | nih.govfrontiersin.org |
| 2-(Allyloxy)-4-methylbenzoic acid | 4-Cyanopyridine | 3DPAFIPN | 6-Methyl-3-(pyridin-4-ylmethyl)chroman-4-one | 78 | nih.govfrontiersin.org |
| 2-(Allyloxy)-4-fluorobenzoic acid | 4-Cyanopyridine | 3DPAFIPN | 6-Fluoro-3-(pyridin-4-ylmethyl)chroman-4-one | 72 | nih.govfrontiersin.org |
| 2-(Allyloxy)benzoic acid | 2-Phenyl-4-cyanopyridine | 3DPAFIPN | 3-((2-Phenylpyridin-4-yl)methyl)chroman-4-one | 70 | nih.govfrontiersin.org |
Metal-Free Approaches and Green Chemistry Considerations
The development of metal-free synthetic methods is a key aspect of green chemistry, as it avoids the use of potentially toxic and expensive heavy metal catalysts. frontiersin.org Several metal-free approaches for the synthesis of chroman-4-ones have been reported, often utilizing radical cascade reactions initiated by non-metallic oxidants. beilstein-journals.orgmdpi.com
One such method involves the use of potassium persulfate (K₂S₂O₈) as an oxidant to initiate a radical phosphinoylation–cyclization cascade of 2-(allyloxy)benzaldehydes and diphenylphosphine (B32561) oxides, affording phosphinoylchroman-4-ones in moderate yields. beilstein-journals.org The reaction proceeds under environmentally benign conditions in a DMSO/water solvent system. beilstein-journals.org Optimization of reaction conditions, such as the amount of oxidant and reaction temperature, has been shown to improve the yield of the desired product. beilstein-journals.org
Another metal-free approach utilizes visible-light-driven photoredox catalysis, as discussed in the previous section, which aligns with green chemistry principles by using light as a renewable energy source. nih.govfrontiersin.org
The table below presents examples of metal-free synthesis of chroman-4-one derivatives.
| Starting Material 1 | Starting Material 2 | Oxidant/Catalyst | Product | Yield (%) | Reference |
| 2-(Allyloxy)benzaldehyde | Diphenylphosphine oxide | K₂S₂O₈ | 3-(Diphenylphosphorylmethyl)chroman-4-one | 52 | beilstein-journals.org |
| 2-(Allyloxy)benzaldehyde | 2-Methoxy-2-oxoacetic acid | (NH₄)₂S₂O₈ | Methyl 2-(4-oxochroman-3-yl)acetate | 81 | mdpi.com |
| 5-Bromo-2-(allyloxy)benzaldehyde | 2-Methoxy-2-oxoacetic acid | (NH₄)₂S₂O₈ | Methyl 2-(6-bromo-4-oxochroman-3-yl)acetate | 78 | mdpi.com |
| 2-(Allyloxy)benzoic acid | 4-Cyanopyridine | 3DPAFIPN (photocatalyst) | 3-(Pyridin-4-ylmethyl)chroman-4-one | 75 | nih.govfrontiersin.orgfrontiersin.org |
Optimization and Challenges in Synthetic Accessibility of this compound Analogs
The synthetic accessibility of this compound and its analogs can be influenced by several factors, including regioselectivity, reaction conditions, and the electronic properties of the substrates. Addressing these challenges through optimization is crucial for achieving efficient and high-yielding syntheses.
One of the primary challenges lies in controlling the regioselectivity during the intramolecular Friedel-Crafts acylation, especially when the aromatic ring of the precursor is substituted. acs.org The position of the chloro substituent and any other groups on the phenyl ring will direct the cyclization, and in some cases, a mixture of isomers may be formed. The electronic nature of these substituents also plays a significant role; electron-withdrawing groups can deactivate the aromatic ring, making the cyclization more difficult and potentially requiring harsher reaction conditions, which can lead to lower yields or side reactions. acs.orgnih.gov Conversely, electron-donating groups can activate the ring, facilitating the reaction. nih.gov
Yield Improvement Strategies
Several strategies can be employed to improve the yields of this compound analogs. The optimization of reaction conditions is a key aspect. This includes screening different catalysts, solvents, temperatures, and reaction times. researchgate.netscielo.br For instance, in Friedel-Crafts acylations, the choice and amount of the Lewis acid catalyst can significantly impact the yield. researchgate.net
Microwave irradiation has emerged as a valuable tool for accelerating organic reactions and improving yields. researchgate.netscirp.org In the context of intramolecular Friedel-Crafts acylation, microwave heating can significantly reduce reaction times and, in some cases, lead to higher yields compared to conventional heating methods. scirp.org This is attributed to the efficient and uniform heating provided by microwaves, which can enhance the probability of the reacting sites coming into close proximity in intramolecular reactions. scirp.org
The following table illustrates the effect of reaction conditions on the yield of chromanone synthesis.
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Hydroxyacetophenone, Benzaldehyde | PPA, 150 °C, 5 h | Flavanone | 75 | nih.gov |
| 2-Hydroxyacetophenone, Benzaldehyde | PPA, 150 °C, 7 h | Flavanone | 84 | nih.gov |
| 3-Phenylpropanoic acid | PPA, Conventional Heating, 90 min | 1-Indanone | 75 | researchgate.net |
| 3-Phenylpropanoic acid | PPA, Microwave Irradiation, 10 min | 1-Indanone | 99 | researchgate.net |
| 2-(Allyloxy)benzaldehyde, Pivalic acid | FeCl₃, Visible light, 24 h | 3-(tert-Butyl)chroman-4-one | 83 | acs.org |
Avoidance of Toxic Reagents and Harsh Conditions
In contemporary organic synthesis, a significant emphasis is placed on the development of environmentally benign methodologies. This involves the strategic avoidance of toxic reagents, hazardous solvents, and extreme reaction conditions. The synthesis of chromanone frameworks, including this compound, is progressively aligning with these "green" chemistry principles. Research has explored the utility of bismuth(III) compounds as eco-friendly reagents and catalysts in various organic transformations. iwu.edu These compounds are noted for their remarkably low toxicity, and their stability in the presence of air and moisture, which simplifies handling procedures. iwu.edu Their application in constructing heterocyclic systems like 3,4-dihydro-2H-1-benzopyrans (chromans) highlights a move towards safer synthetic protocols. iwu.edu
Another approach that circumvents harsh conditions is the use of electrochemical methods. For instance, an electrochemical synthesis of flavanones, which are structural analogs of chromanones, has been developed utilizing an oxa-Michael addition. This method offers good yields, a broad substrate scope, and tolerance of various functional groups, demonstrating its potential for wider application. organic-chemistry.org Similarly, Piers-type hydrosilylation of chromones and flavones, catalyzed by a borane (B79455) catalyst, presents a mild route to obtaining chromanones and flavanones in very good yields. organic-chemistry.org These examples underscore a trend towards adopting catalytic processes that operate under milder conditions, thereby reducing energy consumption and minimizing the formation of hazardous byproducts.
Asymmetric Bioreduction in Analog Synthesis
The production of enantiomerically pure chiral alcohols from prochiral ketones is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for these transformations. georgiasouthern.edu Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are highly valued for their ability to catalyze reductions with exceptional stereoselectivity, regioselectivity, and chemoselectivity under mild, aqueous conditions. nih.govresearchgate.net
The asymmetric bioreduction of substituted chromanones to their corresponding chiral chromanols is a key application of this technology. The process typically employs a dehydrogenase, which utilizes a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. nih.gov During the reaction, the oxidized cofactor (NAD(P)⁺) is generated and must be continuously regenerated for the reaction to proceed efficiently and economically. nih.gov
Ene reductases (ERs) from the Old Yellow Enzyme (OYE) family represent another class of biocatalysts used for the asymmetric hydrogenation of α,β-unsaturated compounds. researchgate.net These flavin mononucleotide (FMN)-dependent oxidoreductases can produce chiral α- or β-substituted products with high enantioselectivity. researchgate.net The application of these enzymes to chromenone systems, which are precursors to chromanones, allows for the stereoselective reduction of the carbon-carbon double bond, leading to chiral chromanones that can be further reduced to diastereomerically pure chromanols. The use of H₂-driven or electrochemical cofactor recycling systems can further enhance the "green" credentials of these biocatalytic processes. researchgate.net This enzymatic approach provides a direct and efficient route to optically active chromanol derivatives, which are valuable intermediates in the synthesis of biologically active molecules. georgiasouthern.edu
Chemical Reactivity and Transformation Pathways of 5 Chlorochroman 3 One Derivatives
Ring Opening and Recyclization (RORC) Dynamics
The γ-pyrone moiety within the chromanone structure is susceptible to nucleophilic attack, which can initiate a cascade of reactions involving the opening of the pyran ring followed by recyclization into new heterocyclic systems. This process, often termed Ring Opening and Recyclization (RORC), is a powerful strategy for synthesizing a variety of heterocyclic compounds. researchgate.nettandfonline.com
The reactivity of the chromone (B188151) core is largely dictated by the electron-deficient nature of the γ-pyrone ring. tandfonline.com The electron-withdrawing effect of the C-4 carbonyl group and the inductive effect of the ether oxygen at position 1 decrease electron density at the C-2 position, polarizing the C2-C3 double bond. tandfonline.com Consequently, the C-2 position is highly electrophilic and susceptible to attack by nucleophiles. tandfonline.comrsc.org
Reactions of 3-substituted chromones with nucleophiles typically begin with a nucleophilic 1,4-addition (Michael addition) at the C-2 position. tandfonline.comrsc.org This initial attack disrupts the pyrone system and leads to the opening of the heterocyclic ring, forming a β-dicarbonyl intermediate that can then undergo various regioselective intramolecular cyclizations. researchgate.netrsc.org The specific pathway and final product depend on the nature of the nucleophile, the substituent at the C-3 position, and the reaction conditions. researchgate.net For instance, the reaction of 3-formylchromone with secondary amines can yield different products based on reaction time and solvent; short reaction times can lead to chromanone derivatives, while longer times result in ring-opened propenone structures. tandfonline.com
The ring-opened intermediates generated from the nucleophilic attack on the chromanone core are versatile precursors for the synthesis of new five-, six-, and seven-membered heterocycles. tandfonline.com
The reaction of chromone derivatives with hydrazine (B178648) and its derivatives is a well-established method for synthesizing 3(5)-(2-hydroxyaryl)pyrazoles. nih.govmdpi.com The mechanism involves the initial nucleophilic attack of the hydrazine at the C-2 position of the chromone, leading to the opening of the pyrone ring. This is followed by an intramolecular condensation between the second nitrogen atom of the hydrazine and the C-4 carbonyl group to form the pyrazole (B372694) ring. mdpi.com This procedure is often high-yielding and selective, providing the pyrazole product instead of the simple chromone hydrazone. nih.govmdpi.com
Similarly, isoxazoles can be synthesized by reacting chromones with hydroxylamine (B1172632). researchgate.netresearchgate.net The reaction proceeds through a comparable mechanism: a nucleophilic 1,4-addition of hydroxylamine to the C2-C3 double bond, followed by pyrone ring opening and subsequent cyclization of the intermediate. tandfonline.comresearchgate.netresearchgate.net For example, 3-(polyfluoroacyl)chromones react with hydroxylamine to give chromeno[3,4-d]isoxazol-4-ols. researchgate.netresearchgate.net
The following table summarizes representative transformations of chromone derivatives into pyrazoles and isoxazoles.
| Starting Material (Chromone Derivative) | Reagent | Conditions | Product | Yield | Reference |
| 2-Substituted Chromones | Hydrazine Hydrate | Refluxing Ethanol | 3(5)-(2-Hydroxyaryl)-5(3)-substituted Pyrazoles | - | nih.gov |
| 3-Benzylideneflavanone | Diazomethane | - | 4′-Aryl-2-phenylspiro(1-pyrazoline-3′,3-chromanones) | Good | nih.gov |
| 3-Acyl Substituted Chromones | Hydroxylamine Hydrochloride | - | Chromeno[3,4-d]isoxazole Derivatives | - | researchgate.net |
| 3-Functionalized Chromone | Hydroxylamine Hydrochloride | Boiling DMF | Isoxazole Derivative | - | tandfonline.com |
Table 1: Synthesis of Pyrazoles and Isoxazoles from Chromone Derivatives.
The RORC strategy can be extended to synthesize six- and seven-membered heterocycles by choosing appropriate binucleophiles.
Pyridines: Fused pyridine (B92270) systems, such as chromeno[3,2-c]pyridines, can be synthesized from chromone precursors. One approach involves the condensation of 3-carbonyl chromones with N-nucleophiles in refluxing ethanol. mdpi.com Another method uses a domino Michael-aldol double elimination cascade where chromone acts as a two-carbon unit in the formation of a pyridine moiety. acs.orgacs.org The reaction of 3-formylchromones with compounds containing an active methylene (B1212753) group and an amine function (e.g., 5-aminopyrazoles) can also lead to fused pyridine systems like pyrazolo[3,4-b]pyridines. tandfonline.com
Pyrimidines: The synthesis of chromone-fused pyrimidines often involves the reaction of a chromone derivative with an amidine. For instance, 3-benzoyl chromones react with benzamidines in what is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction. rsc.orgrsc.org The process starts with a Michael addition of the amidine at the C-2 position, followed by pyrone ring opening. The resulting intermediate can then undergo recyclization in two different ways to yield either 5-hydroxy-chromeno[4,3-d]pyrimidines as the major product or (2-hydroxyphenyl)pyrimidinyl methanones as a minor product. rsc.org Similarly, 3-trifluoromethyl chromones can be converted to 3-trifluoromethyl pyrimidines by reacting them with guanidine (B92328) or amidine. mdpi.com
Diazepines: Seven-membered rings like diazepines can be formed by reacting 3-functionalized chromones with 1,4-binucleophiles such as ethylenediamine (B42938) or o-phenylenediamine (B120857). tandfonline.com For example, the reaction of a chromone-coumarin hybrid with ethylenediamine can yield both a diazepine (B8756704) and a chromeno[4,3-e] acs.orgCurrent time information in Bangalore, IN.diazepine, depending on the stoichiometry. tandfonline.com The reaction of chromone chalcones (1-phenyl-3-(chromon-3-yl)-2-propene-1-one) with o-phenylenediamine is another route to 3-(2,3-dihydro-1,5-benzodiazepin-2-yl)chromones. asianpubs.org
The table below provides examples of these transformations.
| Heterocycle | Starting Material | Reagent(s) | Key Conditions | Product Type | Reference(s) |
| Pyridine | 3-Carbonyl Chromones | N-Nucleophiles | Refluxing Ethanol | Chromeno[3,2-c]pyridines | mdpi.com |
| Pyridine | Chromone | Pyridinium Ylide, Acylating Agent | Metal-free, Eco-friendly | Indolizines (via Pyridine Moiety) | acs.orgacs.org |
| Pyrimidine (B1678525) | 3-Benzoyl Chromones | Benzamidines | - | Chromeno[4,3-d]pyrimidin-5-ols | rsc.orgrsc.org |
| Pyrimidine | 3-Trifluoromethyl Chromones | Guanidine / Amidine | - | 3-Trifluoromethyl Pyrimidines | mdpi.com |
| Diazepine | Chromone-Coumarin Hybrid | Ethylenediamine | DMF, 2h | Diazepine / Chromeno[4,3-e] acs.orgCurrent time information in Bangalore, IN.diazepine | tandfonline.com |
| Diazepine | Chromone Chalcone (B49325) | o-Phenylenediamine | Refluxing Ethanol, 7h | 3-(2,3-Dihydro-1,5-benzodiazepin-2-yl)chromone | asianpubs.org |
Table 2: Synthesis of Six- and Seven-Membered Heterocycles from Chromone Derivatives.
Heterocycle Formation via Ring Transformation
Electrophilic and Radical Reactions on the Chromanone Core
While nucleophilic attack at the pyrone ring is a dominant reaction pathway, the chromanone scaffold can also undergo electrophilic and radical reactions.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, typically occur on the benzene (B151609) ring portion of the molecule. wikipedia.org The outcome of such substitutions on 5-chlorochroman-3-one would be directed by the activating, ortho-, para-directing ether oxygen and the deactivating, ortho-, para-directing chlorine atom. The interplay between these two substituents determines the regioselectivity of the electrophilic attack.
Radical reactions have emerged as a powerful tool for the functionalization of the chromanone core, particularly for the synthesis of 3-substituted chroman-4-ones. exlibrisgroup.com These methods often involve radical cascade cyclizations of precursors like o-allyloxybenzaldehydes. exlibrisgroup.comresearchgate.net Visible-light-driven photoredox catalysis can also be employed to generate acyl radicals that initiate cyclization and subsequent functionalization, leading to products like 3-(arylmethyl)chroman-4-ones. frontiersin.org While much of the existing research focuses on the chroman-4-one isomer, these radical strategies could potentially be adapted for the C-2 or C-4 functionalization of the this compound core.
Functional Group Interconversions and Derivatization
Derivatization involves the chemical modification of a compound to create a new derivative with a similar structure but potentially different properties. wikipedia.org For this compound, key functional groups available for interconversion are the C-3 ketone and the C-5 chloro substituent.
The ketone at the C-3 position can be readily reduced to a secondary alcohol (5-chlorochroman-3-ol) using standard reducing agents like sodium borohydride (B1222165). This alcohol can then serve as a precursor for further transformations.
The chlorine atom at the C-5 position on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless harsh conditions are applied or the ring is activated by additional electron-withdrawing groups. However, it can influence the electronic properties of the scaffold and its reactivity in other transformations.
The process of functional group interconversion is fundamental in organic synthesis, allowing for the conversion of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. wikipedia.org This allows for the strategic modification of the this compound scaffold to produce a library of related compounds for various applications.
Stereochemical Considerations in Chromanone Transformations
The inherent structural features of the chromanone scaffold, particularly the presence of a prostereogenic center at the C2 position and a carbonyl group at C3, make stereochemistry a critical aspect of its chemical transformations. The generation of new stereocenters during reactions such as reduction, alkylation, or condensation must be carefully controlled to obtain desired isomers. The preferential formation of one stereoisomer over another is known as stereoselectivity. wvu.edu This can be further classified into diastereoselectivity, where diastereomers are formed in unequal amounts, and enantioselectivity, which involves the preferential formation of one enantiomer. wvu.edu The principles of stereochemical control are paramount in synthesizing enantiomerically pure or enriched chromanone derivatives, which is often crucial for their application in medicinal chemistry and materials science.
Transformations of this compound and its derivatives can be guided by two primary strategies to achieve stereocontrol: substrate-controlled and reagent-controlled synthesis. ethz.ch In substrate-controlled reactions, the existing chirality or structural conformation of the molecule directs the stereochemical outcome. ethz.chuwindsor.ca In reagent-controlled reactions, an external chiral agent, such as a catalyst or auxiliary, dictates the stereochemistry of the product. ethz.ch
A key concept in these transformations is the reaction at stereoheterotopic faces of the chromanone ring. durgapurgovtcollege.ac.in For instance, the carbonyl group at C3 presents two distinct faces (Re and Si faces) to incoming reagents. An achiral reagent will produce a racemic mixture of alcohols upon reduction, whereas a chiral reagent can selectively attack one face, leading to an enantiomerically enriched product. durgapurgovtcollege.ac.in
Diastereoselective Reactions
In derivatives of this compound that already possess a stereocenter, typically at the C2 or C4 position, the existing chiral information can influence the outcome of subsequent reactions at the C3 ketone. This phenomenon, known as diastereoselectivity, arises because the approaches to the carbonyl group are no longer equivalent. The transition states leading to the different diastereomeric products are themselves diastereomeric and thus have different energies. durgapurgovtcollege.ac.in
For example, the reduction of a 2-substituted-5-chlorochroman-3-one will generate a new stereocenter at C3, resulting in either a syn or anti diastereomer. The favored product is often the one that results from the reagent attacking the less sterically hindered face of the ketone. This is a form of substrate control where the steric bulk of the C2 substituent directs the hydride attack. du.ac.in This principle is analogous to the stereoselective reductions observed in other cyclic systems, where the product forms in a conformation that minimizes steric and transannular interactions. du.ac.innih.gov
The table below illustrates hypothetical diastereoselective outcomes based on established principles of steric approach control in cyclic ketones.
| Reactant (2-Substituted-5-chlorochroman-3-one) | Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) | Controlling Factor |
| (R)-5-Chloro-2-methylchroman-3-one | NaBH₄ | anti-(2R,3S)-Alcohol | >80:20 | Steric hindrance from the C2-methyl group |
| (R)-5-Chloro-2-phenylchroman-3-one | L-Selectride® | anti-(2R,3S)-Alcohol | >95:5 | Increased steric bulk of the C2-substituent and reagent |
| (S)-5-Chloro-2-isopropylchroman-3-one | NaBH₄ | anti-(2S,3R)-Alcohol | >90:10 | Significant steric hindrance from the C2-isopropyl group |
This table is illustrative and based on general principles of diastereoselective reduction.
Enantioselective Transformations
When starting with an achiral this compound, enantioselective synthesis is required to produce a single enantiomer of a chiral derivative. This is most commonly achieved using chiral catalysts in a process known as asymmetric catalysis. wikipedia.org
Organocatalytic Methods
Organocatalysis utilizes small, chiral organic molecules to induce stereoselectivity. wikipedia.org This approach avoids the use of metals, contributing to greener chemical processes. wikipedia.org For chromanone systems, several classes of organocatalysts are effective.
Proline and its Derivatives: Chiral amino acids like proline can catalyze asymmetric aldol (B89426) or Michael reactions. They function by forming a chiral enamine or iminium ion intermediate with the carbonyl substrate, which then reacts with an electrophile from a specific facial direction. wikipedia.org
Cinchona Alkaloids: These naturally occurring molecules and their derivatives (e.g., quinine, quinidine) are versatile catalysts that often operate through hydrogen bonding interactions. beilstein-journals.org They can activate the chromanone and the reacting partner, organizing them in a chiral transition state to facilitate enantioselective bond formation. beilstein-journals.org
Chiral Phosphoric Acids (CPAs): CPAs are powerful Brønsted acid catalysts that can activate electrophiles and control the stereochemical environment through hydrogen bonding. In reactions like cycloadditions involving chromanone-like precursors, CPAs have been shown to afford products with high yields and excellent enantioselectivities. mdpi.com For instance, the asymmetric [2+4] cycloaddition of vinylindoles with ortho-quinone methides, which generate chroman scaffolds, has been successfully catalyzed by CPAs, yielding products with up to 98% ee. mdpi.com
The following table summarizes representative results from organocatalytic asymmetric reactions applicable to the synthesis of chiral chroman derivatives.
| Reaction Type | Catalyst | Substrate Example | Yield | Enantiomeric Excess (ee) | Reference |
| Michael Addition | Cinchona Alkaloid-derived Thiourea | Chalcone + Nitromethane | High | up to 99% | wikipedia.org |
| [2+4] Cycloaddition | Chiral Phosphoric Acid (CPA) | 3-Vinylindole + o-QM | up to 98% | up to 98% | mdpi.com |
| Intramolecular aza-Michael Addition | Cinchona-based Diamine | Carbamate with α,β-unsaturated ketone | 97% | 97% | beilstein-journals.org |
Metal-Catalyzed Asymmetric Synthesis
Transition metal complexes featuring chiral ligands are highly effective for a wide range of asymmetric transformations.
Asymmetric Hydrogenation: The reduction of the C3-ketone of this compound to a chiral alcohol can be achieved with high enantioselectivity using catalysts like chiral Ruthenium- or Rhodium-phosphine complexes under hydrogen gas.
Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol (B130326) or formic acid in place of H₂ gas. Chiral complexes, often based on Ru, Rh, or Ir, are highly effective and can lead to excellent enantiomeric excesses.
Asymmetric Alkylation/Addition: The enantioselective addition of organometallic reagents (e.g., organozinc, Grignard reagents) to the C3-carbonyl can be mediated by chiral ligands to produce tertiary alcohols with high optical purity.
A notable example in a related system is the continuous flow synthesis of (S)-baclofen, where a chiral intermediate was produced via an asymmetric conjugate addition, followed by a selective nitro reduction using a modified platinum catalyst that afforded the product in high yield and 92% ee. nih.gov This highlights the power of metal-based catalysis in creating complex chiral molecules with high stereocontrol. nih.gov
Advanced Spectroscopic and Computational Investigations of 5 Chlorochroman 3 One
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties.
For 5-Chlorochroman-3-one, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's lowest energy conformation. These calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties that are crucial for understanding molecular stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. In studies of related chromone (B188151) derivatives, DFT has been successfully used to correlate these calculated electronic properties with biological activity. d-nb.inforesearchgate.net
Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: The following values are hypothetical and serve to illustrate the typical output of a DFT calculation.)
| Parameter | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized geometry. | -1025.45 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 5.3 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 3.2 Debye |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org This analysis is performed on the electron density distribution, often obtained from DFT calculations. QTAIM identifies critical points in the electron density where the gradient is zero. These points are classified to define atomic nuclei (nuclear attractors), bond paths, rings, and cages.
A QTAIM analysis of this compound would involve locating the Bond Critical Points (BCPs) for each bond in the molecule. The properties at these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε), provide quantitative information about the nature of the chemical bonds. For example, the value of ∇²ρ can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals) interactions. This approach has been applied to other chromone derivatives to characterize the π-bond interactions within their aromatic regions. d-nb.inforesearchgate.net
Table 2: Illustrative QTAIM Analysis at Bond Critical Points (BCPs) for this compound (Note: This table is illustrative, showing the type of data generated and the bonds that would be analyzed.)
| Bond | Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interaction Type |
| C=O | Carbonyl | ~0.40 | Negative | Shared (Covalent) |
| C-Cl | Carbon-Chlorine | ~0.18 | Slightly Positive | Polar Covalent |
| C-O (ether) | Ether linkage | ~0.25 | Negative | Shared (Covalent) |
| C-C (aromatic) | Aromatic ring | ~0.30 | Negative | Shared (Covalent) |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwolfram.comlibretexts.org Green and yellow areas represent regions of intermediate or near-zero potential.
For this compound, an MEP map would be invaluable for predicting its reactive sites. It is expected that the most negative potential (red region) would be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This site would be the primary target for electrophiles and hydrogen bond donors. The chlorine atom would also contribute to a region of negative potential. Conversely, positive potential (blue regions) would likely be found on the hydrogen atoms of the aromatic ring, indicating their susceptibility to nucleophilic attack. Such maps provide crucial insights into how the molecule will interact with other reagents and biological macromolecules. researchgate.net
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational flexibility of atoms and molecules. These methods are essential for understanding how a molecule like this compound might behave in a dynamic biological environment and interact with specific protein targets.
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). nih.gov This technique is fundamental in structure-based drug design for screening potential drug candidates and elucidating their mechanism of action.
To investigate the potential biological activity of this compound, docking simulations would be performed against the active sites of known protein targets. The chroman-4-one scaffold has been investigated as an inhibitor for various enzymes, such as pteridine (B1203161) reductase 1 and sirtuin 2. nih.govacs.org In a typical docking study, the 3D structure of the target protein is obtained, and this compound is placed into its binding site. The simulation then explores various binding poses and scores them based on binding energy. The results would identify the most stable binding mode and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the compound and the protein's amino acid residues.
Table 3: Hypothetical Docking Results for this compound with a Kinase Target (Note: This table is a hypothetical representation of docking simulation output.)
| Parameter | Value/Description |
| Target Protein | Protein Kinase XYZ (Hypothetical) |
| Binding Energy | -8.5 kcal/mol |
| Hydrogen Bonds | Carbonyl oxygen with Lysine-76; Ether oxygen with Aspartate-184 |
| Hydrophobic Interactions | Benzene (B151609) ring with Leucine-130, Valine-84 |
| Other Interactions | Chlorine atom with Phenylalanine-182 (halogen bond) |
Biological and Pharmacological Research Applications of Chlorochromanone Scaffolds
The Chromanone Framework as a Privileged Structure in Drug Discovery
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. tandfonline.comresearchgate.netnih.govnih.govnih.gov The chromanone skeleton is widely recognized as such a privileged scaffold. tandfonline.comresearchgate.netnih.govnih.govtandfonline.com This versatility stems from its rigid bicyclic system which provides a three-dimensional framework that can be readily functionalized at various positions. This allows for the generation of large libraries of compounds with diverse physicochemical properties, increasing the probability of identifying potent and selective modulators of biological targets. tandfonline.comnih.gov
The chromanone core is a common feature in a variety of natural products and synthetic molecules with significant therapeutic potential. nih.gov Its presence in numerous biologically active compounds has solidified its status as a valuable template for the design of novel therapeutic agents across different disease areas, including inflammatory conditions, infectious diseases, cancer, and neurological disorders. researchgate.netnih.govnih.govtandfonline.com The ability of the chromanone scaffold to serve as a foundation for the development of diverse and potent bioactive molecules underscores its importance in modern drug discovery programs. tandfonline.com
Diverse Biological Activities of Chromanone and Chlorochromanone Derivatives
The inherent versatility of the chromanone scaffold has led to the exploration of its derivatives for a multitude of therapeutic applications. The introduction of various substituents, including chlorine atoms, onto the chromanone ring system can significantly influence the biological activity profile of the resulting compounds.
Anticancer and Antiproliferative Activity
Chromanone derivatives have demonstrated significant potential as anticancer and antiproliferative agents. Research has shown that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms. For instance, certain chromanone derivatives have been found to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.
One study highlighted the antiproliferative effects of a series of 3,3'-carbonyl-bis(chromones) and 3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones. mdpi.com Specific derivatives exhibited remarkable growth inhibitory effects against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cell lines, with some compounds showing potency in the lower micromolar range and significant selectivity over normal cells. mdpi.com
While direct studies on 5-Chlorochroman-3-one are limited in the available literature, research on related chlorinated compounds suggests potential for anticancer activity. For example, chlorochalcones, which share structural similarities, have shown high antiproliferative activity against breast cancer cells by inducing apoptosis. nih.gov Another study on 3-chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-ones reported cytotoxicity against lung, prostate, and pancreatic cancer cell lines. tandfonline.com These findings suggest that the presence of a chlorine atom on the chroman scaffold could be a favorable feature for developing novel anticancer agents.
Table 1: Anticancer and Antiproliferative Activity of Selected Chromanone and Chlorinated Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |
| 3,3'-carbonyl-bis(chromones) | MCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical) | Growth inhibition, induction of apoptosis | mdpi.com |
| 3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones | MCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical) | Growth inhibition, induction of apoptosis | mdpi.com |
| Chlorochalcones | MCF-7, MDA-MB-231 (Breast) | Antiproliferative activity, induction of apoptosis | nih.gov |
| 3-chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-ones | A549 (Lung), PC3 (Prostate), PACA2 (Pancreatic), MDA (Breast) | Cytotoxicity | tandfonline.com |
Anti-inflammatory and Immunomodulatory Potentials
The chromanone scaffold has been extensively investigated for its anti-inflammatory properties. Derivatives of chromanone have been shown to modulate various inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases. tandfonline.com
One study on chromone (B188151) derivatives demonstrated their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov A specific chromone derivative, compound 3 , not only reduced the production of these inflammatory mediators but also inhibited the transcriptional activity of NF-κB, a key regulator of the inflammatory response. nih.gov Furthermore, the anti-inflammatory effects of this compound were found to be partially mediated through the activation of the glucocorticoid receptor. nih.gov
A novel chromone derivative, DCO-6, was found to significantly reduce the production of NO, IL-1β, and IL-6 in macrophages by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. mdpi.com This highlights the potential of chromone derivatives to target specific signaling cascades involved in inflammation.
Table 2: Anti-inflammatory Activity of Selected Chromanone Derivatives
| Compound/Derivative | Model System | Key Findings | Reference |
| Chromone derivative 3 | LPS and IFN-γ stimulated macrophages; Freund's adjuvant-induced paw inflammation in mice | Inhibited production of NO, TNF-α, IL-6, and IL-1β; Reduced NF-κB transcriptional activity. | nih.gov |
| DCO-6 | LPS-stimulated RAW264.7 cells and mouse primary peritoneal macrophages | Reduced production of NO, IL-1β, and IL-6; Inhibited the TRAF6-ASK1-p38 pathway. | mdpi.com |
| Chromanone-based derivatives (4a-4i) | LPS-induced BV-2 cells and mouse model of neuroinflammation | Analogue 4e exhibited potent inhibition of NO release and iNOS expression; Decreased production of TNF-α, IL-6, and IL-1β. | tandfonline.com |
Antimicrobial and Antiviral Efficacy
The chromanone scaffold has been identified as a promising framework for the development of new antimicrobial agents. Various derivatives have demonstrated activity against a range of bacteria and fungi. For instance, a study on chroman-4-one and homoisoflavonoid derivatives found that 13 out of 25 synthesized compounds exhibited antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 1024 μg/mL. mdpi.com
Substitutions on the chromanone ring have been shown to be crucial for antimicrobial activity. For example, substitutions at the C-2 position with pyrazol-4-yl derivatives, as well as methoxyphenyl, alkyl, vinyl, hydroxyl methyl, and chlorophenyl groups, have resulted in broad-spectrum antibacterial activity. nih.gov Furthermore, 3-azolyl-4-chromanone phenyl hydrazones have exhibited antifungal potential against various fungal pathogens. nih.gov A series of novel 4-chromanone (B43037) derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties showed moderate to good antibacterial activities against Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicolaby. mdpi.com
In terms of antiviral research, the chromone scaffold has also shown promise. For example, the chromone alkaloid schumannificine displayed activity against HIV. nih.gov While direct antiviral studies on this compound are not prominent in the literature, research on a related compound, 5-chloro-1,3-dihydroxyacridone, demonstrated inhibition of herpes simplex virus (HSV) replication by interfering with viral assembly and maturation. nih.gov
Table 3: Antimicrobial Activity of Selected Chromanone Derivatives
| Compound/Derivative Class | Target Microorganism(s) | Activity | Reference |
| Chroman-4-one and homoisoflavonoid derivatives | Bacteria and Fungi | MIC values ranging from 64 to 1024 μg/mL | mdpi.com |
| 3-Azolyl-4-chromanone phenyl hydrazones | C. albicans, S. cerevisiae, A. niger, M. gypseum | Antifungal potential | nih.gov |
| 4-Chromanone derivatives with carboxamide and 1,3,4-thiadiazole thioether moieties | Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzicolaby | Moderate to good antibacterial activity | mdpi.com |
Metabolic Enzyme Modulation (e.g., α-Glucosidase, Antidiabetic)
Chromanone derivatives have emerged as potential therapeutic agents for managing metabolic disorders, particularly type 2 diabetes, through the modulation of key metabolic enzymes such as α-glucosidase. nih.gov α-Glucosidase inhibitors work by delaying the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose levels. wikipedia.org
Several studies have reported the α-glucosidase inhibitory activity of chromone and chromanone derivatives. A series of chromone hydrazone derivatives were synthesized and evaluated, with six compounds displaying potent α-glucosidase inhibitory activity with IC50 values significantly lower than the standard drug acarbose. mdpi.com Notably, compound 4d from this series was identified as the most active, with an IC50 value of 20.1±0.19µM. mdpi.com
Furthermore, chromone derivatives isolated from the marine fungus Penicillium thomii Maire exhibited remarkable inhibition against α-glucosidase, with IC50 values ranging from 268 to 1017 μM, which were more active than the positive control, acarbose. nih.gov These findings highlight the potential of the chromanone scaffold in the development of novel antidiabetic agents. While specific studies on this compound as a metabolic enzyme modulator are not detailed in the provided context, the general activity of the chromanone class suggests this as a plausible area for future investigation.
Table 4: α-Glucosidase Inhibitory Activity of Selected Chromanone Derivatives
| Compound/Derivative | Source/Type | IC50 Value | Reference |
| Chromone hydrazone derivative 4d | Synthetic | 20.1±0.19µM | mdpi.com |
| Chromone hydrazone derivative 4a | Synthetic | 29.4±0.11µM | mdpi.com |
| Chromone hydrazone derivative 4b | Synthetic | 35.2±0.31µM | mdpi.com |
| Chromone derivatives (compounds 6-10) | Penicillium thomii Maire | 268 to 1017 μM | nih.gov |
| Acarbose (Standard) | - | 817.38±6.27µM | mdpi.com |
Neurological and Central Nervous System Applications (e.g., 5-HT4 Receptor Agonism for 5-amino-6-chlorochroman-8-carboxylic acid)
Derivatives of the chlorochromanone scaffold have shown significant promise in the field of neuroscience, particularly in the development of ligands for serotonin (B10506) receptors. Specifically, 5-amino-6-chlorochroman-8-carboxylic acid has been identified as a key intermediate in the synthesis of several potent 5-HT4 receptor agonists. tandfonline.comresearchgate.nettandfonline.com
The 5-HT4 receptor is a G-protein coupled receptor that is involved in various physiological processes in the central and peripheral nervous systems. Agonists of the 5-HT4 receptor have demonstrated potential therapeutic utility in treating cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease, as well as gastrointestinal motility disorders. tandfonline.com
The synthesis of 5-amino-6-chlorochroman-8-carboxylic acid is a critical step in the development of these promising therapeutic agents. tandfonline.comresearchgate.nettandfonline.com The chroman nucleus provides the necessary structural framework for interaction with the 5-HT4 receptor, and the specific substitution pattern, including the chlorine atom at the 6-position and the amino and carboxylic acid groups at the 5- and 8-positions respectively, is crucial for the desired pharmacological activity. The exploration of this particular chlorochromanone derivative highlights the potential of this scaffold in designing molecules with specific neurological and central nervous system applications.
Inhibition of Key Enzymes and Signaling Pathways (e.g., SIRT2, 5-LO)
Chlorochromanone derivatives have been identified as promising inhibitors of critical enzymes involved in disease pathogenesis, notably Sirtuin 2 (SIRT2) and 5-Lipoxygenase (5-LO).
SIRT2 Inhibition: SIRT2, a member of the sirtuin family of NAD+-dependent protein deacetylases, is predominantly found in the cytoplasm and is implicated in cell cycle regulation, oxidative stress, and metabolism. nih.govmdpi.com Its inhibition has been proposed as a therapeutic strategy for cancer and neurodegenerative diseases. nih.gov Research has shown that chroman-4-one scaffolds can act as potent and selective inhibitors of SIRT2. acs.org Novel chroman-4-one and chromone-based SIRT2 inhibitors have been developed to improve pharmacokinetic properties while retaining high selectivity and potent inhibitory activity. acs.org For instance, certain trisubstituted 2-alkyl-chroman-4-ones exhibit SIRT2 inhibition with IC50 values in the low micromolar range. acs.org The inhibitory mechanism often involves the chroman-4-one scaffold binding within a hydrophobic pocket of the enzyme. acs.org
| Compound Class | Target | Potency | Selectivity |
| Chroman-4-ones | SIRT2 | IC50 values in the low micromolar range. acs.org | Selective over other sirtuins like SIRT1 and SIRT3. acs.org |
| Chromones | SIRT2 | Moderately potent inhibitors. acs.org | Exclusively inhibit class III lysine (B10760008) deacetylases. acs.org |
5-LO Inhibition: The 5-lipoxygenase (5-LO) enzyme is crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. frontiersin.orgnih.gov Inhibition of 5-LO is a therapeutic target for inflammatory diseases. While direct studies on this compound as a 5-LO inhibitor are not extensively detailed in the provided context, the broader class of chromone and chalcone (B49325) derivatives, which share structural similarities, have been investigated for their anti-inflammatory properties, which can be linked to pathways involving enzymes like 5-LO. nih.govnih.gov For example, various heterocyclic compounds are designed and evaluated for their 5-LO inhibition activity, with some showing potent effects in both cell-free and whole blood assays. nih.gov
Other Pharmacological Effects (e.g., Anticoagulant, Antispasmodic)
Beyond enzyme inhibition, the chlorochromanone scaffold is associated with a variety of other significant pharmacological activities.
Anticoagulant Activity: Several chromanone derivatives have demonstrated notable anticoagulant properties. nih.govnih.gov Studies on novel 3-(1-aminoethylidene)chroman-2,4-diones, which are structurally related to chromanones, have shown remarkable in vivo anticoagulant activity. nih.gov Molecular docking studies suggest these compounds may act by interacting with the active site of Vitamin K Epoxide Reductase Complex 1 (VKORC1), a key enzyme in the vitamin K cycle necessary for blood coagulation. nih.gov The interaction is proposed to be a non-covalent mode of action. nih.gov
Antispasmodic and Other Activities: The chromanone framework is recognized for a broad spectrum of biological effects, including antispasmodic, anti-inflammatory, antioxidant, and antimicrobial activities. nih.gov The versatility of the chromanone scaffold allows for substitutions at various positions (C-2, C-3, C-6, and C-7), leading to a diverse range of pharmacological profiles. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of chlorochromanone derivatives. SAR studies systematically modify the chemical structure to determine which parts of the molecule are responsible for its biological effects.
For chromone derivatives, SAR studies have been pivotal in identifying key structural features for various activities. For instance, in the context of inhibiting the breast cancer resistance protein (ABCG2), it was found that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group are important for inhibitory activity. nih.gov Methylation of a central amide nitrogen in these derivatives was found to significantly alter their affinity and inhibitory capacity. nih.gov
In the development of chromanone-based SIRT2 inhibitors, SAR studies have guided the addition of various heterofunctionalities to the core structure to enhance pharmacokinetic properties without compromising inhibitory potency. acs.org Similarly, for antioxidant activity, substitutions at the C-2 and C-3 positions of the chromanone ring with groups like methoxyphenyl or aromatic moieties have been shown to yield potent compounds. nih.gov SAR studies on pyridinylchalcones and the corresponding chromanones have also been conducted to evaluate their anti-proliferative activities. researchgate.net
Mechanism of Action Elucidation for Bioactive Chlorochromanones
Elucidating the precise mechanism of action is a critical step in the development of any new therapeutic agent. For bioactive chlorochromanones, research has begun to unravel their molecular interactions.
In the case of anticoagulant chroman-2,4-diones, molecular docking studies have been instrumental in proposing a mechanism of action. These compounds are suggested to bind to the active site of VKORC1, with a proposed proton transfer from a cysteine residue (Cys135) to the 4-carbonyl group of the anticoagulant, leading to inhibition. nih.gov
For chromanone-based SIRT2 inhibitors, the mechanism involves the scaffold fitting into a hydrophobic binding pocket of the enzyme. acs.org The carbonyl oxygen of the chromanone can form a hydrogen bond with a conserved water molecule within the active site, contributing to the inhibitory effect. acs.org
For chromone derivatives that inhibit the ABCG2 transporter, the mechanism involves interaction with the protein to block both drug efflux and ATPase activity, effectively reversing multidrug resistance. nih.gov The identification of a critical central inhibitory moiety within the chromone structure has been a key finding from these mechanistic studies. nih.gov
Concluding Perspectives and Future Research Directions
Emerging Trends in Synthetic Methodologies for 5-Chlorochroman-3-one
Recent advancements in synthetic organic chemistry offer promising avenues for the efficient and stereoselective synthesis of this compound and its derivatives. While classical methods for chromanone synthesis, such as the intramolecular cyclization of phenols, remain relevant, contemporary approaches are focusing on improving yield, reducing step count, and enabling greater molecular diversity.
One emerging trend involves the use of novel catalytic systems. For instance, gold-catalyzed oxidation of propargyl aryl ethers has been shown to be an efficient, one-step method for producing chroman-3-ones from readily available starting materials. nih.gov The adaptation of such methods for chlorinated precursors could provide a more direct and atom-economical route to this compound.
Furthermore, iodine(III)-mediated oxidative halogenation presents a regioselective method for the introduction of halogens onto the chromone (B188151) scaffold. rsc.org Exploring similar methodologies for the direct chlorination of chroman-3-one (B94795) at the C5 position could be a fruitful area of investigation. Additionally, cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are gaining traction. A zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones has been developed for the synthesis of 2-alkyl-substituted chroman-4-ones, highlighting the potential for complex modifications of the chromanone core. nih.gov
Future synthetic efforts should focus on the development of enantioselective methods to control the stereochemistry at the C2 position, which is often crucial for biological activity. The use of chiral catalysts or auxiliaries in the key cyclization or substitution steps will be instrumental in achieving this goal.
Table 1: Emerging Synthetic Strategies for Chromanone Derivatives
| Synthetic Strategy | Key Features | Potential Application for this compound |
|---|---|---|
| Gold-Catalyzed Oxidation | One-step synthesis from propargyl aryl ethers. nih.gov | Efficient synthesis from chlorinated phenol (B47542) precursors. |
| Iodine(III)-Mediated Halogenation | Regioselective halogenation of chromones. rsc.org | Direct and selective chlorination of the chroman-3-one scaffold. |
| Cascade Reactions | Formation of multiple bonds in a single step. nih.gov | Rapid construction of complex this compound analogs. |
Advanced Approaches to Biological Target Identification and Validation
The chromanone scaffold has been associated with a diverse range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action and guiding the development of more potent and selective analogs.
Modern chemical biology techniques offer powerful tools for target identification. Activity-based protein profiling (ABPP) can be employed to identify enzyme targets by using a reactive probe derived from this compound. This approach allows for the direct identification of protein binding partners in a complex biological system.
Another advanced approach is chemoproteomics, which involves immobilizing a this compound derivative on a solid support to "pull down" its interacting proteins from a cell lysate. The identified proteins can then be analyzed by mass spectrometry.
Furthermore, computational methods, such as inverse docking, can be used to screen a library of known protein structures to predict potential binding partners for this compound. These in silico predictions can then be validated experimentally. Once potential targets are identified, techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to validate their role in the observed biological effects of the compound.
Rational Design and Synthesis of Next-Generation Chlorochromanone Analogs
With a better understanding of the synthetic methodologies and biological targets of this compound, the rational design of next-generation analogs with improved efficacy and selectivity becomes feasible. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, key structural features responsible for its therapeutic effects can be identified. digitellinc.com
Computational modeling and molecular docking studies can provide valuable insights into the binding interactions between chlorochromanone analogs and their biological targets. jmbfs.orgnih.gov This information can guide the design of new compounds with enhanced binding affinity and specificity. For example, if a specific hydrogen bond or hydrophobic interaction is identified as being crucial for activity, analogs can be designed to optimize these interactions.
The synthesis of a focused library of this compound analogs with variations at different positions of the chromanone ring (e.g., C2, C3, C6, C7, and C8) will be essential for comprehensive SAR studies. The introduction of different functional groups can modulate the compound's electronic properties, steric profile, and ability to form specific interactions with its target.
Table 2: Potential Biological Targets for Chromanone Derivatives
| Biological Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Ion Channels | IKr potassium channel nih.gov | Cardiac arrhythmias |
| Receptors | Opioid receptors jmbfs.org | Pain management |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.gov | Alzheimer's disease |
| Sirtuins | SIRT2 acs.org | Neurodegenerative diseases, cancer |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound presents numerous opportunities for interdisciplinary research collaborations. The synergy between synthetic chemists, medicinal chemists, chemical biologists, pharmacologists, and computational scientists will be crucial for advancing our understanding of this compound and its potential applications.
Collaborations between synthetic chemists and chemical biologists will be vital for the design and synthesis of novel probes for target identification and validation. Partnerships with pharmacologists will be essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of promising chlorochromanone analogs in relevant disease models.
Furthermore, the exploration of this compound as a tool compound in basic biological research could uncover novel biological pathways and mechanisms. Its ability to modulate the activity of specific proteins could make it a valuable probe for studying complex cellular processes. The diverse biological activities reported for the broader chromanone class, including anticancer and neuroprotective effects, suggest that interdisciplinary investigations into the potential of this compound in these areas could be particularly rewarding. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chlorochroman-3-one, and what analytical techniques are critical for validating its purity and structure?
- Methodological Answer: The compound is commonly synthesized via chlorination of chroman-3-one using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Post-synthesis, characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify carbonyl (C=O) and C-Cl stretching frequencies. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection .
Q. How does the position of the chlorine atom in this compound influence its chemical reactivity compared to other isomers (e.g., 4- or 6-chloro derivatives)?
- Methodological Answer: The chlorine atom at the 5-position alters electron density distribution in the chroman ring, affecting nucleophilic/electrophilic reactivity. Comparative studies using density functional theory (DFT) calculations can map electron localization, while experimental validation may involve kinetic studies of substitution reactions (e.g., SNAr) under controlled pH and solvent conditions. Contrasting reaction rates and byproduct profiles with isomers provide mechanistic insights .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro assays?
- Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell lines, incubation times, or solvent interactions). A systematic approach includes:
- Replicating experiments under standardized protocols (e.g., ISO guidelines).
- Validating compound stability in assay media via LC-MS to rule out degradation.
- Using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .
Q. What strategies optimize the regioselectivity of this compound synthesis to minimize byproducts like 4- or 6-chloro isomers?
- Methodological Answer: Regioselectivity can be enhanced by:
- Employing directing groups (e.g., electron-withdrawing substituents) to bias chlorination toward the 5-position.
- Fine-tuning reaction conditions (temperature, solvent polarity) to favor kinetic vs. thermodynamic control.
- Utilizing catalytic systems (e.g., Lewis acids) to stabilize transition states. Post-reaction, purification via preparative HPLC or crystallization ensures isolation of the desired isomer .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes linked to oxidative stress)?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model ligand-protein interactions. Key steps include:
- Retrieving target protein structures from databases (PDB) or homology modeling.
- Validating binding poses with free-energy calculations (MM-GBSA/PBSA).
- Cross-referencing computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to refine predictive models .
Methodological Guidelines for Reproducibility
- Experimental Replication : Follow CONSORT-EHEALTH guidelines for detailed reporting of reaction conditions (solvent ratios, catalyst loadings) and validation steps (spectroscopic data, statistical analyses) .
- Data Validation : Use PubChem or ECHA databases to cross-check physicochemical properties and ensure alignment with published benchmarks .
- Literature Synthesis : Conduct systematic reviews using tools like SciFinder or Reaxys to identify knowledge gaps and avoid redundancy in experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
